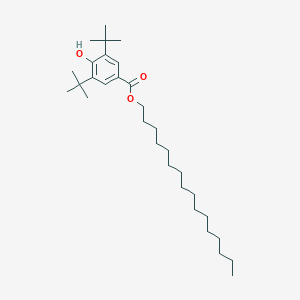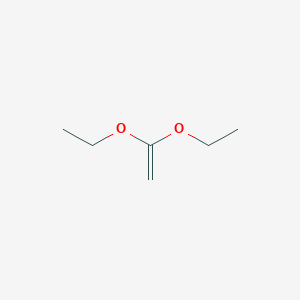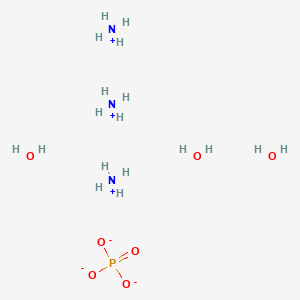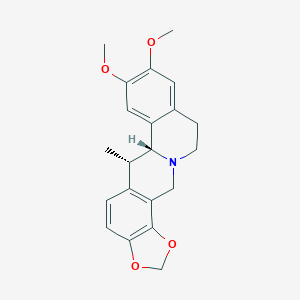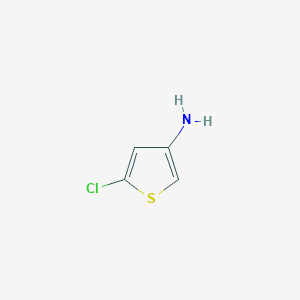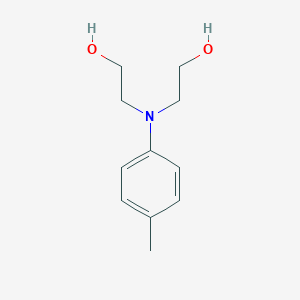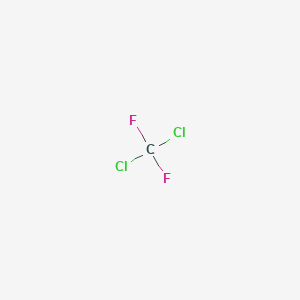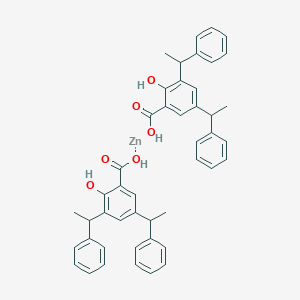
Zinc 3,5-bis(alpha-methylbenzyl)salicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc 3,5-bis(alpha-methylbenzyl)salicylate, also known as Zn(AMBS), is a zinc salt of salicylic acid that has been extensively studied for its potential applications in various fields of science. This compound has gained significant attention due to its unique properties, including its ability to absorb ultraviolet (UV) radiation, antioxidant activity, and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS) is not fully understood. However, studies have suggested that it may exert its effects through multiple pathways, including the inhibition of reactive oxygen species (ROS) production, modulation of cellular signaling pathways, and regulation of gene expression.
Effets Biochimiques Et Physiologiques
Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS) has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the production of ROS, which can cause oxidative damage to cells and tissues. Additionally, Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS) has been shown to modulate cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS) has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, one limitation is its relatively low water solubility, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for the study of Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS). One potential area of research is the development of novel sunscreen formulations that incorporate Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS) as an active ingredient. Additionally, further studies are needed to fully understand the mechanism of action of Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS) and its potential therapeutic applications in various diseases. Finally, the synthesis of new derivatives of Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS) may lead to the development of more potent and selective compounds with improved properties.
Méthodes De Synthèse
The synthesis of Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS) involves the reaction of salicylic acid with alpha-methylbenzyl chloride in the presence of zinc oxide and pyridine. The resulting product is then purified through recrystallization using ethanol. The purity of the final product can be determined using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS) has been widely studied for its potential applications in various fields of science, including sunscreen formulations, anti-aging cosmetics, and biomedical research. In sunscreen formulations, Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS) has been shown to provide excellent UV absorption properties, making it an effective ingredient for protecting the skin from harmful UV radiation. Furthermore, Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS) has also been shown to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for anti-aging cosmetics.
In biomedical research, Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS) has been studied for its potential therapeutic applications. It has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS) has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
53770-52-8 |
|---|---|
Nom du produit |
Zinc 3,5-bis(alpha-methylbenzyl)salicylate |
Formule moléculaire |
C46H42O6Zn |
Poids moléculaire |
758.2 g/mol |
Nom IUPAC |
2-hydroxy-3,5-bis(1-phenylethyl)benzoic acid;zinc |
InChI |
InChI=1S/2C23H22O3.Zn/c2*1-15(17-9-5-3-6-10-17)19-13-20(22(24)21(14-19)23(25)26)16(2)18-11-7-4-8-12-18;/h2*3-16,24H,1-2H3,(H,25,26); |
Clé InChI |
XTUPUYCJWKHGSW-UHFFFAOYSA-L |
SMILES isomérique |
CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(=O)[O-])O)C(C)C3=CC=CC=C3.CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(=O)[O-])O)C(C)C3=CC=CC=C3.[Zn+2] |
SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(=O)O)O)C(C)C3=CC=CC=C3.CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(=O)O)O)C(C)C3=CC=CC=C3.[Zn] |
SMILES canonique |
CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(=O)[O-])O)C(C)C3=CC=CC=C3.CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(=O)[O-])O)C(C)C3=CC=CC=C3.[Zn+2] |
Description physique |
Liquid |
Synonymes |
Zinc 3,5-bis(alpha-methylbenzyl)salicylate; 53770-52-8; Zinc(2+) 3,5-bis(1-phenylethyl)salicylate; EINECS 258-753-8; EINECS 268-412-5; Zinc3,5-bis salicylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




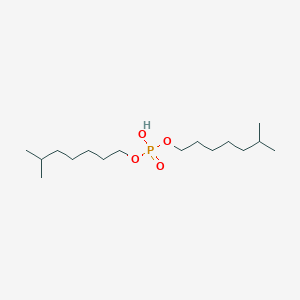
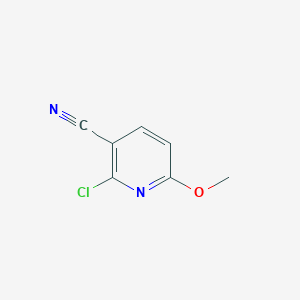

![[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B179379.png)
